molecular formula C16H14F2O3S B2441464 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone CAS No. 1326923-22-1

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B2441464
CAS No.: 1326923-22-1
M. Wt: 324.34
InChI Key: VVSGMTAFHNESPY-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is an organic compound with a complex structure that includes both fluorine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 2,4-difluorobenzene with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 2,4-dimethylphenyl ethanone under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl sulfone
  • 2,4-Dimethylphenyl sulfone
  • 2,4-Difluorophenyl ethanone

Uniqueness

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Biological Activity

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H16F2O3S
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 1251557-71-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anti-inflammatory and anticancer research. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have shown that this compound significantly inhibits pro-inflammatory cytokines. For instance:

  • Mechanism of Action : The compound suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in inflammatory responses.
  • Experimental Findings : In vitro studies demonstrated a reduction in interleukin (IL)-6 and IL-23 production in macrophages treated with this compound, indicating its potential for managing inflammatory diseases such as psoriasis and rheumatoid arthritis .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. For example, it was found to significantly reduce the viability of breast cancer cells by inducing cell cycle arrest at the G1 phase.
  • Mechanistic Insights : The compound's ability to disrupt mitochondrial function and promote reactive oxygen species (ROS) production was noted as a mechanism contributing to its cytotoxic effects against cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Psoriasis Treatment :
    • A study involving a psoriasiform mouse model showed that topical application of the compound led to significant reductions in skin lesions, with histological analysis revealing decreased epidermal thickness and inflammatory cell infiltration .
  • Breast Cancer Research :
    • In a controlled study on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer management .

Data Tables

Biological ActivityMechanismReferences
Anti-inflammatoryInhibition of IL-6 and IL-23 via NF-κB and MAPK pathways
AnticancerInduction of apoptosis; disruption of mitochondrial function

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-(2,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O3S/c1-10-3-5-13(11(2)7-10)15(19)9-22(20,21)16-6-4-12(17)8-14(16)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGMTAFHNESPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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